molecular formula C5H5N3O4 B1301239 (4-nitro-1H-imidazol-1-yl)acetic acid CAS No. 59566-52-8

(4-nitro-1H-imidazol-1-yl)acetic acid

Cat. No.: B1301239
CAS No.: 59566-52-8
M. Wt: 171.11 g/mol
InChI Key: QVWUPTMRLPPKJI-UHFFFAOYSA-N
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Description

“(4-nitro-1H-imidazol-1-yl)acetic acid” is a chemical compound with the molecular formula C5H5N3O4 and a molecular weight of 171.11 . It is used for proteomics research .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Crystallography and Structural Analysis

  • Imidazole-4-Acetic Acid–Picric Acid Complex : A study by In et al. (1997) elucidated the crystal structure of a complex formed between imidazole-4-acetic acid and picric acid, emphasizing the hydrogen-bonding ability of imidazole-4-acetic acid (In et al., 1997).

Organic Synthesis

  • Synthesis of Derivatives : Mirzaei et al. (2008) reported on the oxidation of metronidazole leading to the synthesis of various derivatives of (4-nitro-1H-imidazol-1-yl)acetic acid, demonstrating its utility in creating novel compounds (Mirzaei et al., 2008).

Pharmacological Research

  • YM872 - AMPA Receptor Antagonist : A study by Kohara et al. (1998) investigated the pharmacological properties of YM872, a compound related to imidazole-4-acetic acid, as a potent AMPA receptor antagonist (Kohara et al., 1998).

Materials Science

  • Energetic Salts Synthesis : Joo et al. (2012) synthesized new energetic materials using nitroiminotetrazolate salts containing 2-(5-nitroiminotetrazol-1-yl)acetic acid, showcasing the compound's application in developing advanced materials (Joo et al., 2012).

Catalysis and Green Chemistry

  • Organocatalyst for Synthesis : Nazari et al. (2014) introduced imidazol-1-yl-acetic acid as an efficient, recyclable green bifunctional organocatalyst for the synthesis of certain compounds, highlighting its role in sustainable chemistry (Nazari et al., 2014).

Properties

IUPAC Name

2-(4-nitroimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c9-5(10)2-7-1-4(6-3-7)8(11)12/h1,3H,2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWUPTMRLPPKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361575
Record name (4-Nitro-1H-imidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59566-52-8
Record name (4-Nitro-1H-imidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (4-nitro-1H-imidazol-1-yl)acetic acid in the development of new anti-tuberculosis drugs?

A: this compound serves as a key structural component in the synthesis of novel compounds being investigated for anti-tuberculosis activity []. This molecule contains the 4-nitroimidazole moiety, a recognized pharmacophore in several existing anti-infective agents. By incorporating this group into new hybrid molecules alongside other heterocycles like imidazole or thiadiazole, researchers aim to create compounds with enhanced efficacy against tuberculosis []. This approach aligns with the "double-drug" strategy, seeking to target multiple pathways in the bacteria simultaneously, potentially combating drug resistance.

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